
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, commonly known as TMB or TMB-8, is a chemical compound that has been extensively used in scientific research. It belongs to the class of benzothiazepines and has been shown to have various physiological and biochemical effects.
作用機序
TMB acts as a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for the release of calcium from intracellular stores. TMB binds to the IP3R and stabilizes it in a closed conformation, thereby inhibiting the release of calcium. This leads to a decrease in the intracellular calcium concentration, which affects various physiological and biochemical processes.
生化学的および生理学的効果
TMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of calcium from intracellular stores, which affects calcium signaling pathways. TMB has also been shown to inhibit the formation of actin stress fibers, which affects cell migration and proliferation. Additionally, TMB has been shown to inhibit the release of neurotransmitters, which affects synaptic transmission.
実験室実験の利点と制限
TMB has several advantages for lab experiments. It is a selective inhibitor of the IP3R, which makes it a useful tool for studying calcium signaling pathways. TMB is also membrane-permeable, which allows it to easily enter cells and affect intracellular calcium concentrations. However, TMB has some limitations. It can be toxic to cells at high concentrations, which can affect the results of experiments. Additionally, TMB can affect other calcium channels and receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of TMB in scientific research. One direction is to study the effects of TMB on other calcium channels and receptors. Another direction is to study the effects of TMB on other physiological and biochemical processes. Additionally, the development of new derivatives of TMB with improved selectivity and reduced toxicity could lead to new applications in scientific research.
In conclusion, TMB is a useful tool for studying calcium signaling pathways and has various physiological and biochemical effects. Its advantages and limitations should be carefully considered when designing experiments. Future research on TMB could lead to new insights into the role of calcium in various physiological and biochemical processes.
合成法
The synthesis of TMB involves the reaction of 2-aminothiophenol with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of acetic acid and hydrogen peroxide. The reaction yields TMB as a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
TMB has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the release of calcium from intracellular stores, which makes it useful for studying calcium signaling pathways. TMB has also been used to study the role of calcium in the regulation of exocytosis and endocytosis. Additionally, TMB has been used to study the effects of calcium on cell migration and proliferation.
特性
CAS番号 |
13338-13-1 |
|---|---|
製品名 |
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine |
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC名 |
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine |
InChI |
InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3 |
InChIキー |
URHIRPNXXQDFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
正規SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
同義語 |
2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



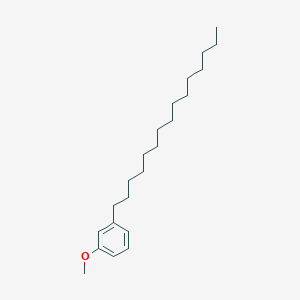

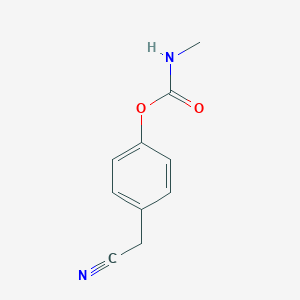
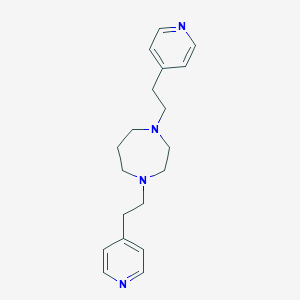
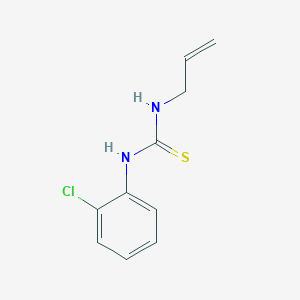
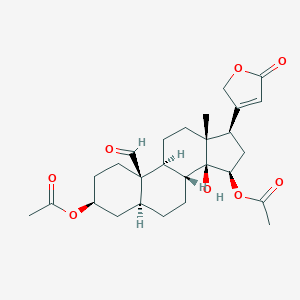
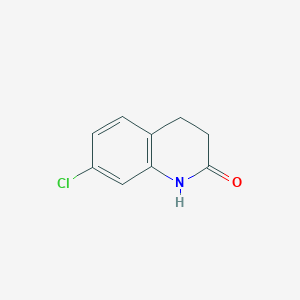
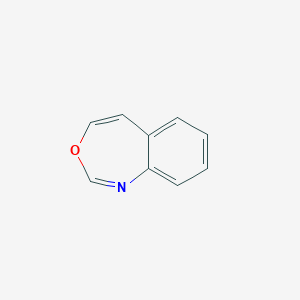

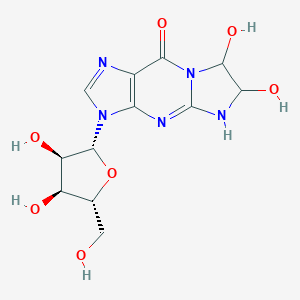
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)


